Prazepine - 73-07-4

Prazepine

Catalog Number: EVT-431655
CAS Number: 73-07-4
Molecular Formula: C19H24N2
Molecular Weight: 280.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of prazepine typically involves the Beckmann rearrangement, a well-established method for converting oximes into amides. This reaction is catalyzed by acids and involves several steps:

  1. Protonation of the Hydroxyl Group: The hydroxyl group in the oxime is protonated, making it a better leaving group.
  2. Migration and Loss of Water: A group migrates from the carbon adjacent to the nitrogen atom, resulting in the formation of a carbocation.
  3. Nucleophilic Attack: Water acts as a nucleophile, attacking the carbocation to form an intermediate.
  4. Deprotonation and Tautomerization: The intermediate undergoes deprotonation and tautomerization to yield the final product, prazepine .

The reaction conditions typically involve heating the reaction mixture in an acidic environment, which can vary based on specific protocols and desired yields.

Molecular Structure Analysis

Prazepine's molecular structure is characterized by its tricyclic framework, which includes a seven-membered nitrogen-containing ring. The compound's structure can be depicted as follows:

  • Core Structure: The core consists of three fused rings, with two nitrogen atoms integrated into one of the rings.
  • Functional Groups: Prazepine contains various functional groups that influence its pharmacological activity, including aromatic rings that enhance its interaction with biological targets.

The specific arrangement of atoms contributes to prazepine's ability to bind to neurotransmitter receptors in the brain, which is critical for its antidepressant effects.

Chemical Reactions Analysis

Prazepine participates in various chemical reactions typical for tricyclic compounds, including:

  • Hydrogenation Reactions: These reactions can modify double bonds within the structure, potentially altering its pharmacological properties.
  • Substitution Reactions: Prazepine can undergo electrophilic aromatic substitution due to its aromatic rings, allowing for the introduction of various substituents that may enhance or modify its therapeutic effects.

Additionally, prazepine can react with other compounds to form derivatives that may exhibit different biological activities.

Mechanism of Action

The mechanism of action of prazepine involves its interaction with neurotransmitter systems in the brain. It primarily acts as an inhibitor of serotonin and norepinephrine reuptake, enhancing the availability of these neurotransmitters in the synaptic cleft. This action leads to improved mood and reduced anxiety symptoms.

  1. Binding Affinity: Prazepine binds to serotonin receptors (5-HT receptors) and norepinephrine transporters (NET), inhibiting their reuptake.
  2. Increased Neurotransmitter Levels: By preventing reuptake, prazepine increases serotonin and norepinephrine levels in the synaptic cleft, which is associated with mood elevation.
  3. Neuroplasticity Effects: Chronic administration may also promote neuroplasticity changes that contribute to its long-term efficacy in treating depression.
Physical and Chemical Properties Analysis

Prazepine exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 150-155 °C.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.
  • Stability: Prazepine is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how prazepine behaves in biological systems and how it can be formulated for therapeutic use.

Applications

Prazepine is utilized primarily in clinical settings for:

  • Treatment of Depression: As a tricyclic antidepressant, it is effective in managing major depressive disorders.
  • Anxiety Disorders: Prazepine has been used to alleviate symptoms associated with anxiety disorders due to its anxiolytic properties.
  • Research Applications: In scientific studies, prazepine serves as a model compound for investigating mechanisms related to neurotransmitter systems and drug interactions.
Introduction to Prazepine in Neuropsychopharmacological Research

Historical Context of Tricyclic Antidepressant Development [3] [5] [7]

The discovery of imipramine in 1957 marked the birth of tricyclic antidepressants (TCAs). Roland Kuhn’s clinical observations revealed its antidepressant properties despite initial development as an antipsychotic [5]. Concurrently, iproniazid (a monoamine oxidase inhibitor) entered clinical use, establishing monoamine modulation as central to depression treatment [3]. Early TCAs shared a three-ringed structure with:

  • Tertiary amines (e.g., amitriptyline): Balanced serotonin/norepinephrine reuptake inhibition
  • Secondary amines (e.g., desipramine): Predominantly norepinephrine-selective

Soviet-era research paralleled Western efforts, synthesizing original TCAs like pipofezine and prazepine (propazepine) [1] [5]. These compounds emerged from systematic modifications of phenothiazine-derived structures, aiming to enhance receptor specificity.

Table 1: Key Tricyclic Compounds in Historical Development [1] [3] [5]

CompoundOriginPrimary Neurochemical Action
ImipramineSwitzerland (1957)Mixed SERT/NET inhibition
AmitriptylineGlobal (1961)Strong SERT/NET inhibition
Pipofezine (Azafen)USSR (1960s)Unknown (probable NET focus)
PrazepineEastern BlocUnique receptor binding profile

Prazepine’s Position in the Evolution of Psychotropic Agents [1] [3] [10]

Prazepine exemplifies the shift toward target-specific psychotropics. While early TCAs non-selectively inhibited monoamine reuptake and interacted with muscarinic/histaminic receptors, Soviet-designed variants like Prazepine prioritized mechanistic novelty:

  • Structural Divergence: Retained tricyclic core but incorporated unique side chains hypothesized to reduce anticholinergic effects [1] [5]
  • Neurochemical Profile: Early studies suggested preferential affinity for adrenergic receptors over serotonin transporters—contrasting with contemporaneous SSRIs like paroxetine [10]
  • Hypothesis Testing Tool: Clarified roles of noradrenergic vs. serotonergic pathways in depressive disorders via comparative electrophysiology [3]

Prazepine’s development coincided with the "rational drug design" era, where SSRIs (e.g., fluoxetine) targeted single transporters. Its existence underscores regional variations in psychopharmacological strategy—Eastern Bloc researchers explored receptor-level modulation while Western labs pursued reuptake inhibition [9] [10].

Table 2: Mechanistic Contrast Between Prazepine and Dominant Antidepressants [1] [7] [10]

MechanismClassical TCA (e.g., Clomipramine)SSRI (e.g., Paroxetine)Prazepine
SERT InhibitionHighSelectiveLow/absent
NET InhibitionModerateNegligibleModerate-high
Muscarinic BindingHighNegligibleModerate (estimated)
Receptor SelectivityBroadNarrowAdrenergic focus

Key Knowledge Gaps in Preclinical and Mechanistic Studies [1] [3] [7]

Despite decades of study, Prazepine’s neuropharmacology remains incompletely resolved:

  • Receptor Binding Ambiguities:
  • Early radioligand studies indicated affinity for α₁-adrenergic and D₂ receptors, but quantitative data are sparse [1]
  • Unknown whether metabolites contribute to primary actions (cf. desipramine, active metabolite of imipramine) [7]
  • Metabolic Pathway Gaps:
  • Cytochrome P450 isoform involvement (e.g., CYP2D6/CYP2C19) in biotransformation was never systematically assessed—critical for predicting drug interactions [2] [6]
  • No pharmacokinetic comparisons across species hinder translational relevance
  • Neuroplasticity Effects:
  • Modern depression research emphasizes BDNF/glutamatergic pathways. Prazepine’s impact on neurotrophic factors or synaptic plasticity is unstudied—unlike ketamine, which revolutionized target discovery [5] [8]
  • Regional Neurochemistry:
  • Existing data derive from whole-brain homogenates. Effects on locus coeruleus (noradrenergic center) vs. raphe nuclei (serotonergic) remain unexamined [3]

Table 3: Critical Unresolved Research Questions for Prazepine [1] [3] [6]

Research DomainKey GapMethodological Approach Needed
Receptor PharmacologyAffinity constants for 5-HT₂/σ receptorsRadioligand displacement assays
Metabolite ActivityBioactivity of dealkylated metabolitesIn vitro neuronal activity screening
CYP450 InteractionsInhibition/induction potentialHepatic microsome incubation studies
Neuroadaptive ChangesLong-term impact on receptor densityAutoradiography in chronic models

Prazepine’s legacy lies not in clinical utility, but in illustrating 20th-century neuropharmacology’s iterative progress—from broad receptor modulators to targeted agents. Closing its mechanistic gaps would illuminate overlooked pathways in depression pathophysiology.

Properties

CAS Number

73-07-4

Product Name

Prazepine

IUPAC Name

3-(6,11-dihydrobenzo[c][1]benzazepin-5-yl)-N,N-dimethylpropan-1-amine

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C19H24N2/c1-20(2)12-7-13-21-15-18-10-4-3-8-16(18)14-17-9-5-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3

InChI Key

UKCVXGBHVGMFCN-UHFFFAOYSA-N

SMILES

CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31

Canonical SMILES

CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.